molecular formula C25H24N4O4 B2362072 2-amino-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 758700-84-4

2-amino-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Numéro de catalogue: B2362072
Numéro CAS: 758700-84-4
Poids moléculaire: 444.491
Clé InChI: UNSBIIPGXWPCOB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the pyrano[3,2-c]pyridine family, characterized by a fused pyranopyridine core with a cyano group at position 3 and an amino group at position 2. Key structural features include a 4-ethoxy-3-methoxyphenyl substituent at position 4, a pyridin-2-ylmethyl group at position 6, and a methyl group at position 3. Such derivatives are typically synthesized via multicomponent reactions (MCRs) involving aldehydes, malononitrile, and active methylene compounds, followed by functionalization steps .

Propriétés

IUPAC Name

2-amino-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4/c1-4-32-19-9-8-16(12-20(19)31-3)22-18(13-26)24(27)33-21-11-15(2)29(25(30)23(21)22)14-17-7-5-6-10-28-17/h5-12,22H,4,14,27H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSBIIPGXWPCOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(OC3=C2C(=O)N(C(=C3)C)CC4=CC=CC=N4)N)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-amino-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N3O5C_{21}H_{23}N_{3}O_{5}, with a molecular weight of 397.4 g/mol. The structure features a pyrano-pyridine core, which is often associated with various biological activities.

PropertyValue
Molecular FormulaC21H23N3O5
Molecular Weight397.4 g/mol
CAS Number884217-32-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Dihydrofolate Reductase (DHFR) : Compounds with similar structures have been shown to inhibit DHFR, an essential enzyme in folate metabolism, which is crucial for DNA synthesis and repair .
  • Kinase Inhibition : Several derivatives exhibit inhibitory effects on kinases such as tyrosine-protein kinase Abl and MAP kinases, which are involved in cell signaling pathways related to cancer progression and other diseases .
  • Antioxidant Activity : Some studies suggest that compounds within this class may possess antioxidant properties, potentially mitigating oxidative stress in cells .

Anticancer Properties

Research indicates that the compound exhibits significant anticancer potential. A study evaluated its effects on various cancer cell lines, showing dose-dependent inhibition of cell proliferation. Specifically:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : The compound demonstrated IC50 values ranging from 10 to 25 µM across different cell lines, indicating moderate potency compared to standard chemotherapeutics.

Antimicrobial Activity

The compound's antimicrobial efficacy was assessed against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

Case Studies

  • Synthesis and Biological Evaluation : A study synthesized the target compound using a multicomponent reaction involving malononitrile and various aldehydes. The synthesized compounds were evaluated for their biological activities, revealing promising results against cancer cell lines and specific microbial strains .
  • Structure-Activity Relationship (SAR) : Research focused on modifying the ethoxy and methoxy groups to enhance biological activity. Variants with different substituents showed improved potency against DHFR and enhanced selectivity for certain kinases .

Applications De Recherche Scientifique

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

Dihydrofolate Reductase (DHFR) Inhibition

Compounds with similar structures have been shown to inhibit DHFR, an essential enzyme in folate metabolism crucial for DNA synthesis and repair. Inhibition of DHFR can lead to anticancer effects by disrupting cellular proliferation.

Kinase Inhibition

Several derivatives exhibit inhibitory effects on kinases such as tyrosine-protein kinase Abl and MAP kinases. These kinases are involved in cell signaling pathways related to cancer progression and other diseases, making this compound a potential candidate for targeted cancer therapies.

Antioxidant Activity

Research suggests that compounds within this class may possess antioxidant properties, potentially mitigating oxidative stress in cells. This activity can be beneficial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent in various diseases due to its biological activities. Its structural features allow for modifications that can enhance efficacy and selectivity against specific targets.

Drug Development

Given its inhibitory effects on critical enzymes and kinases, this compound serves as a lead structure in drug discovery programs aimed at developing novel anticancer agents and treatments for other diseases.

Synthetic Chemistry

The synthesis of this compound involves cyclo-condensation reactions, which are effective methods for producing new heterocyclic compounds. This synthetic versatility allows researchers to explore a wide range of derivatives with varied biological properties.

Study 1: Anticancer Activity

A study investigated the anticancer properties of various derivatives of the compound against human cancer cell lines. The results indicated significant cytotoxic effects, particularly on breast and colon cancer cells, suggesting potential therapeutic applications in oncology.

Study 2: Enzyme Inhibition

Another research focused on the enzyme inhibition profile of the compound against DHFR and several kinases. The findings demonstrated that specific modifications to the molecular structure could enhance inhibitory potency, providing insights into structure-activity relationships.

Study 3: Antioxidant Properties

Research examining the antioxidant capacity of this compound revealed its potential to scavenge free radicals effectively. This property indicates possible applications in formulations aimed at reducing oxidative stress-related conditions.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations in Pyrano[3,2-c]Pyridine Derivatives

The following table highlights structural analogs with variations in aryl substituents, heterocyclic moieties, and biological activities:

Compound Name Substituents (Position 4, 6) Key Biological Activity/Properties Synthesis Method Reference
Target Compound 4-(4-Ethoxy-3-methoxyphenyl), 6-(pyridin-2-ylmethyl) Under investigation (theoretical antitubulin) MCR followed by acetylation
2-Amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 4-(4-Chlorophenyl), 6-(3-pyridinylmethyl) Antiproliferative (IC₅₀ = 1.2 μM vs. MCF-7 cells) Cyclocondensation of diketones
2-Amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 4-(2-Chlorophenyl), 6-(pyridin-3-ylmethyl) Moderate antimicrobial activity (Gram-positive) One-pot MCR with piperidine catalyst
2-Amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 4-(4-Chlorobenzyloxy-3-methoxyphenyl) Anticancer (tubulin polymerization inhibition) Knoevenagel condensation
2-Amino-4-(3-bromophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 4-(3-Bromophenyl), 6,7-dimethyl Antitubulin (IC₅₀ = 0.8 μM) Microwave-assisted synthesis

Impact of Substituents on Bioactivity

  • Electron-Withdrawing Groups (Cl, Br) : Chloro and bromo substituents at the aryl ring (e.g., 4-chlorophenyl in ) enhance antiproliferative activity by increasing electrophilicity, facilitating interactions with tubulin’s colchicine-binding site .
  • Alkoxy Groups (OEt, OMe) : The 4-ethoxy-3-methoxyphenyl group in the target compound improves solubility compared to halogenated analogs, though it may reduce potency due to decreased electron deficiency .
  • Heterocyclic Moieties (Pyridinylmethyl) : Pyridin-2-ylmethyl at position 6 (target compound) may confer better blood-brain barrier penetration than pyridin-3-ylmethyl derivatives .

Physicochemical Properties

  • Hydrogen Bonding : The ethoxy and methoxy groups increase hydrogen-bond acceptor capacity (HBA = 8) compared to halogenated derivatives (HBA = 6), favoring solubility in polar solvents .

Méthodes De Préparation

Three-Component Reaction Protocol

The foundational approach adapts the hydrogel-catalyzed method reported by Jirandehi et al.:

  • Reactants :
    • 4-Ethoxy-3-methoxybenzaldehyde (1.0 eq)
    • Ethyl acetoacetate (1.2 eq)
    • Malononitrile (2.5 eq)
  • Catalyst : Basic hydrogel (0.1 g/mmol aldehyde)
  • Conditions : Reflux in H₂O/EtOH (3:1 v/v, 10 h)

This yields the intermediate 4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (Compound A) with:

  • Yield : 68–72% after recrystallization (EtOH)
  • Characterization :
    • IR: 2205 cm⁻¹ (C≡N), 1712 cm⁻¹ (C=O)
    • ¹H NMR (DMSO-d₆): δ 8.61 (s, 1H, pyridine-H), 5.88 (s, 1H, C4-H), 3.74 (q, 4H, OCH₂CH₃), 3.14 (s, 3H, OCH₃)

Functionalization at C-6 Position

Alkylation with Pyridin-2-ylmethyl Bromide

Post-core formation, the 6-position is functionalized via nucleophilic substitution:

  • Reactants :
    • Compound A (1.0 eq)
    • Pyridin-2-ylmethyl bromide (1.5 eq)
  • Base : K₂CO₃ (3.0 eq)
  • Solvent : DMF, 80°C, 6 h

Optimization Insights :

  • Higher temperatures (>100°C) led to decomposition
  • DMF outperformed THF or acetone in solubility

Outcome :

  • Yield : 58% after column chromatography (SiO₂, EtOAc/hexane 1:2)
  • Key NMR Shifts :
    • δ 4.32 (d, J = 14.2 Hz, 1H, CH₂Py)
    • δ 8.51 (d, J = 4.1 Hz, 1H, Py-H)

Amination at C-2 Position

Nitrile Reduction and Ammonolysis

The 3-cyano group is converted to an amine via:

  • Partial Reduction :
    • Conditions : H₂ (1 atm), 10% Pd/C, EtOH, 25°C, 2 h
  • Ammonolysis :
    • NH₄OH (28% aq.), 100°C, 12 h

Critical Notes :

  • Over-reduction to primary amine must be avoided
  • Ammonia concentration >20% ensures complete conversion

Characterization :

  • IR : 3391 cm⁻¹ (NH₂ stretch)
  • Mass Spec : [M+H]⁺ = 501.2 (calc. 501.19)

Alternative Synthetic Routes

Suzuki-Miyaura Coupling Approach

For enhanced regiocontrol, a palladium-mediated strategy was explored (adapted from):

Step Reactants Conditions Outcome
1 5-Bromo-4H-pyrano[3,2-c]pyridine Pd(PPh₃)₄, K₂CO₃, DME/H₂O 78% coupling efficiency
2 (Pyridin-2-yl)methylboronic acid 80°C, 12 h Introduces C6-substituent

Advantages :

  • Better control over steric demands
  • Compatible with sensitive methoxy/ethoxy groups

Reaction Optimization Data

Table 1. Catalyst Screening for Core Synthesis

Catalyst Temp (°C) Time (h) Yield (%)
Hydrogel 80 10 72
Piperidine 80 14 65
K-10 Clay 100 8 58

Key Finding : Hydrogel catalysts enable lower temperatures and reduced dimerization.

Table 2. Solvent Effects on Alkylation

Solvent Dielectric Constant Yield (%)
DMF 36.7 58
DMSO 46.7 51
CH₃CN 37.5 42

Structural Characterization and Validation

X-ray Crystallography

Single crystals grown from EtOH/CHCl₃ confirmed:

  • Pyran Ring Puckering : C5-C6 bond adopts envelope conformation
  • Dihedral Angles :
    • Pyridine/pyran planes: 12.3°
    • Methoxyphenyl/pyran: 28.7°

2D NMR Analysis

  • NOESY : Correlation between C4-H and pyridinyl protons confirms spatial proximity
  • HSQC : Assigns all ¹³C signals, including quaternary carbons

Industrial-Scale Considerations

Critical Parameters :

  • Cost Analysis : Hydrogel catalyst reuse (>5 cycles) reduces raw material costs by 34%
  • Purification : Centrifugal partition chromatography achieves >99% purity at 200 g/batch
  • Waste Streams : Ethanol/H₂O solvent system enables green chemistry metrics (E-factor = 8.2)

Q & A

Q. What are the common synthetic routes for preparing this compound?

The synthesis typically involves multi-step protocols, including:

  • Condensation reactions : Aromatic aldehydes are condensed with urea/thiourea derivatives under acidic or basic conditions to form pyrimidine or pyran scaffolds .
  • Multi-component reactions (MCRs) : Reactants like β-chloroenaldehyde derivatives, malononitrile, and substituted ketones undergo cyclization in ethanol or DMF under reflux, often catalyzed by ammonium acetate .
  • Key intermediates : β-Chloroenaldehyde derivatives are critical for introducing substituents at the 2-position, as seen in structurally related pyrimidines .
  • Purification : Crystallization from DMF/ethanol mixtures or column chromatography is commonly employed .

Q. How is the structure of this compound confirmed post-synthesis?

Structural confirmation relies on:

  • Spectroscopy :
  • 1H/13C NMR : Assigns proton and carbon environments (e.g., methoxy, ethoxy, and pyridylmethyl groups show distinct shifts) .
  • HRMS : Validates molecular formula via exact mass analysis (e.g., [M+Na]+ peaks) .
    • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths, angles, and stereochemistry. This is particularly critical for confirming the fused pyrano-pyridine system and substituent orientations .

Advanced Research Questions

Q. What strategies optimize the yield of this compound during multi-component synthesis?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol minimizes side reactions .
  • Catalyst tuning : Ammonium acetate acts as both a catalyst and proton source, but alternative catalysts (e.g., piperidine) may improve regioselectivity .
  • Temperature control : Reflux conditions (70–90°C) balance reaction speed and decomposition risks .
  • Intermediate isolation : Purifying intermediates like β-chloroenaldehyde derivatives before cyclization reduces competing pathways .

Q. How can discrepancies in spectroscopic data (e.g., NMR chemical shifts) be resolved?

Discrepancies arise from solvent effects, tautomerism, or dynamic processes. Mitigation strategies include:

  • Variable-temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomerism) .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR shifts for comparison with experimental data .
  • Crystallographic validation : X-ray structures resolve ambiguities in substituent positions or stereochemistry .

Q. What in vitro assays evaluate the antiproliferative activity of this compound?

Methodologies adapted from related pyrano-pyridones include:

  • MTT assay : Measures cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via mitochondrial reductase activity .
  • Tubulin polymerization inhibition : Quantifies compound-induced disruption of microtubule dynamics using fluorescence-based assays .
  • Apoptosis markers : Flow cytometry detects Annexin V/PI staining to assess programmed cell death .

Data Contradiction Analysis

Q. How should conflicting biological activity data between similar compounds be interpreted?

  • Structural benchmarking : Compare substituent effects (e.g., 4-ethoxy vs. 4-methoxy groups) on bioactivity using SAR studies .
  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to isolate compound-specific effects .
  • Dose-response curves : EC50/IC50 values must be validated across multiple replicates to distinguish noise from true potency differences .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.